molecular formula C5H10ClN3O B2868856 (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride CAS No. 2253619-86-0

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride

Cat. No.: B2868856
CAS No.: 2253619-86-0
M. Wt: 163.61
InChI Key: JGAUMUPKSNWDFS-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate chiral alcohol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol
  • (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrobromide

Comparison: While these compounds share a similar core structure, the presence of different counterions (hydrochloride vs. hydrobromide) can influence their solubility, stability, and reactivity. The unique properties of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride make it particularly suitable for specific applications in research and industry.

Properties

IUPAC Name

(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-3(9)5-6-4(2)7-8-5;/h3,9H,1-2H3,(H,6,7,8);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAUMUPKSNWDFS-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@@H](C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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